4-(Chloromethyl)-2-methoxypyridine

描述

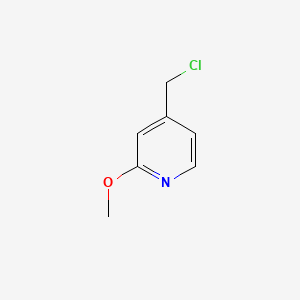

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUAZHZDPGZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591697 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355013-79-5 | |

| Record name | 4-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 4-(Chloromethyl)-2-methoxypyridine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is primarily centered in the pharmaceutical industry, where the pyridine scaffold is a common motif in a vast array of therapeutic agents. The presence of a reactive chloromethyl group at the 4-position, combined with the electron-donating methoxy group at the 2-position, makes this compound a versatile intermediate for the construction of novel drug candidates, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth look at a key application of this compound, complete with experimental details and data.

Core Application: Synthesis of Pyrazole-Substituted Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazole compounds, which are a prominent class of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety often serves as a key pharmacophore, interacting with the hinge region of the kinase active site.

A prime example of this application is the synthesis of 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile . This reaction involves the nucleophilic substitution of the chlorine atom in this compound by the pyrazole nitrogen of 5-amino-1H-pyrazole-4-carbonitrile.

Reaction Scheme

Figure 1: Synthesis of a pyrazole-substituted pyridine derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile.

| Parameter | Value |

| Starting Material 1 | This compound hydrochloride |

| Starting Material 2 | 5-Amino-1H-pyrazole-4-carbonitrile |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Triethylamine (TEA) |

| Reaction Temperature | Room Temperature |

| Reaction Time | Overnight |

| Product Yield | 61% |

| Molecular Formula of Product | C12H12N6O |

| Molecular Weight of Product | 268.27 g/mol |

Detailed Experimental Protocol

The following protocol is adapted from the experimental procedures found in patent literature for the synthesis of pyrazole derivatives as kinase inhibitors.

Materials:

-

This compound hydrochloride

-

5-Amino-1H-pyrazole-4-carbonitrile

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent) in N,N-dimethylformamide (DMF), add triethylamine (TEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature overnight.

-

After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the crude residue by trituration with a 1:1 mixture of ethyl acetate and hexanes to afford the desired product, 5-amino-1-((2-methoxy-pyridin-4-yl)methyl)-1H-pyrazole-4-carbonitrile, as a solid.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, enabling the facile introduction of the 2-methoxypyridin-4-ylmethyl moiety into a target molecule. As demonstrated in the synthesis of pyrazole-based kinase inhibitors, this building block plays a critical role in the development of potential new therapeutic agents. The straightforward reaction conditions and good yields associated with its use make it an attractive component in the synthetic chemist's toolbox for drug discovery and development.

An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-methoxypyridine, a pyridine derivative of interest in organic synthesis and pharmaceutical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and outlines a general synthetic approach.

Chemical Structure and Nomenclature

This compound is a substituted pyridine ring with a chloromethyl group at the 4-position and a methoxy group at the 2-position.

IUPAC Name: this compound

Synonyms:

-

Pyridine, 4-(chloromethyl)-2-methoxy-[1]

-

2-methoxy-4-(chloromethyl)pyridine

-

2-methoxy-pyridin-4-yl-methylchloride[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for this specific compound, other properties are not readily found in publicly accessible databases. In such cases, data for structurally similar compounds may be used for estimation with caution.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [2] |

| CAS Number | 355013-79-5 | [1][3][4] |

| Boiling Point | 237.3 ± 25.0 °C at 760 mmHg | [3][5] |

| Density | 1.203±0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | [2] |

| Flash Point | Not available | [2] |

| Purity | ≥95% |

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound is not widely available in public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.

Synthesis and Reactivity

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

General Synthetic Approach

The following diagram illustrates a generalized synthetic pathway.

Note: This represents a generalized approach. Reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this specific substrate.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is elusive, methods for the synthesis of structurally similar compounds, such as 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, a key intermediate for the proton pump inhibitor omeprazole, are well-documented. These often involve the chlorination of the corresponding hydroxymethylpyridine derivative using reagents like thionyl chloride or sulfuryl chloride in a suitable solvent like dichloromethane.

Applications in Drug Discovery and Development

Pyridine derivatives are a common scaffold in many pharmaceutical compounds. The presence of both a methoxy and a reactive chloromethyl group makes this compound a versatile building block for the synthesis of potential drug candidates. The chloromethyl group can be readily displaced by a variety of nucleophiles (e.g., thiols, amines, alcohols) to build more complex molecular architectures.

While direct involvement in a specific signaling pathway is not attributed to this intermediate, it is a precursor to molecules that may exhibit biological activity. For instance, similar chloromethyl pyridine derivatives are crucial in the synthesis of proton pump inhibitors, which act by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information is limited, but it should be treated as a potential irritant and handled with care.

Conclusion

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-methoxypyridine, a crucial pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines potential synthetic pathways based on established methodologies for analogous structures, and discusses its significance as a versatile building block in medicinal chemistry.

Introduction

This compound, identified by the CAS Number 355013-79-5 , is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with a chloromethyl and a methoxy group, makes it a reactive and valuable precursor for the synthesis of more complex molecules. The presence of the reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. This reactivity is of particular interest in the field of drug discovery and development, where pyridine scaffolds are prevalent in a wide array of therapeutic agents.

While specific, publicly available, detailed experimental protocols for the direct synthesis of this compound are not extensively documented, its structural similarity to key intermediates in the production of proton pump inhibitors, such as omeprazole and pantoprazole, provides a strong foundation for understanding its probable synthetic routes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below.

| Property | This compound | This compound hydrochloride |

| CAS Number | 355013-79-5 | 193001-96-6 |

| Molecular Formula | C₇H₈ClNO | C₇H₉Cl₂NO |

| Molecular Weight | 157.60 g/mol | 194.06 g/mol |

| Appearance | Likely a liquid or low-melting solid | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |

Synthetic Methodologies

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound could start from a suitable pyridine precursor, such as 2-methoxy-4-methylpyridine. The synthesis would likely proceed through the following key steps:

-

Oxidation: The methyl group at the 4-position of the pyridine ring is oxidized to a hydroxymethyl group.

-

Chlorination: The resulting alcohol is then converted to the corresponding chloride.

This general approach is illustrated in the workflow diagram below.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol for a Structurally Similar Compound: Synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride[1]

This protocol, for a related compound, illustrates the general principles that would be applicable to the synthesis of this compound.

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetone

-

Ice bath

-

Three-necked flask and standard laboratory glassware

Procedure:

-

250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and 480ml of dichloromethane are added to a three-necked flask.

-

The mixture is stirred and cooled in an ice bath.

-

A solution of 225ml of sulfuryl chloride is added dropwise to the cooled mixture while maintaining stirring.

-

After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.

-

Following the reaction, the dichloromethane is removed under reduced pressure.

-

Acetone is added to the resulting concentrate and stirred until a paste forms.

-

The solid product is collected by filtration under reduced pressure, washed with acetone, and dried to yield 230g of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1]

Purity and Yield:

Applications in Drug Discovery and Development

Pyridine derivatives are integral components of many approved drugs due to their ability to form hydrogen bonds and engage in various biological interactions. The chloromethyl group in this compound serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are found in pharmacologically active molecules. Its utility lies in its role as a key intermediate, allowing for the efficient construction of more complex drug candidates.

Signaling Pathways

Currently, there is no specific, publicly available research that directly implicates this compound in the modulation of any particular signaling pathway. Its role is primarily established as a synthetic intermediate rather than a biologically active molecule that interacts with specific cellular targets. Researchers utilizing this compound would typically be designing novel molecules with the intent to target specific enzymes, receptors, or other components of signaling cascades relevant to their therapeutic area of interest.

The general workflow for utilizing such an intermediate in a drug discovery context is depicted below.

Caption: General workflow for the use of an intermediate in drug discovery.

Safety and Handling

For safe handling of this compound and its hydrochloride salt, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While detailed, publicly accessible information on its direct biological activity and specific synthetic protocols is limited, its structural relationship to key intermediates of major drugs underscores its importance. The methodologies and data presented in this guide, drawn from analogous compounds, provide a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. Further research into the applications and biological effects of novel derivatives synthesized from this precursor is warranted.

References

In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling of 4-(Chloromethyl)-2-methoxypyridine (CAS No. 355013-79-5). The following sections detail the known hazards, personal protective equipment, emergency procedures, and handling and storage protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on available data, it is classified as an irritant to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for taking appropriate safety measures.

| Property | Value | Source |

| CAS Number | 355013-79-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Boiling Point | 237.3 °C | [1] |

| Purity | ≥ 98% (HPLC) | [2] |

| Moisture | ≤ 0.5% | [2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

-

Take off contaminated clothing and wash it before reuse.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials and foodstuff containers.

-

Protect containers against physical damage and check regularly for leaks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator. |

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

Spill Response

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for responding to a chemical spill.

First Aid Response Pathway

The following diagram illustrates the decision-making process for administering first aid based on the route of exposure.

Caption: Decision pathway for first aid response.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer

The information provided in this guide is intended for trained professionals and is based on the best available data at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

References

- 1. This compound | 355013-79-5 | FPA01379 [biosynth.com]

- 2. 355013-79-5 | 4-Chloromethyl-2-methoxy-pyridine - Capot Chemical [capotchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 355013-79-5 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

4-(Chloromethyl)-2-methoxypyridine molecular weight and density

For researchers and professionals in the field of drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides key data on 4-(Chloromethyl)-2-methoxypyridine, a compound of interest in various research applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 157.6 g/mol | [1] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Density | Data not available |

Molecular Weight: The molecular weight of a compound is a critical parameter for converting between mass and moles, essential for accurate concentration calculations in experimental setups. The accepted molecular weight for this compound is 157.6 g/mol [1]. Another source provides a slightly more precise value of 157.5975 g/mol [2].

Density: As of the latest available information, the density of this compound has not been reported in the reviewed literature. This information may require experimental determination for applications where volume-to-mass conversions are critical.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the foundational relationship between the molecular formula and the molecular weight of a chemical compound.

Caption: Derivation of Molecular Weight from Molecular Formula.

Due to the nature of this request, which focuses on specific physical data points, detailed experimental protocols and signaling pathway diagrams are not applicable. The provided information is based on publicly available chemical data.

References

An In-depth Technical Guide on the Solubility of 4-(Chloromethyl)-2-methoxypyridine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-2-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines theoretical solubility predictions based on structural analysis with detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClNO. Its structure, featuring a polar pyridine ring and a reactive chloromethyl group, makes it a versatile reagent in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various solvents is critical for reaction optimization, purification, and formulation.

The polarity of the pyridine ring, combined with the presence of a methoxy group, suggests potential for solubility in polar solvents.[1][2] Conversely, the chloromethyl group introduces some nonpolar character, indicating likely solubility in less polar organic solvents as well.[3][4][5]

Predicted Solubility in Common Laboratory Solvents

While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on the principle of "like dissolves like" and the known properties of similar chemical structures. The pyridine core allows for miscibility with a wide range of solvents, from water to nonpolar hydrocarbons, a property that is modified by its substituents.[1][6] The chloromethyl group, a haloalkane functionality, generally confers solubility in organic solvents.[7][8]

The following table summarizes the predicted solubility of this compound. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The pyridine nitrogen can hydrogen bond with water, but the overall molecule has significant nonpolar character from the aromatic ring and the chloromethyl group, limiting aqueous solubility. |

| Methanol | Soluble | The polarity of methanol is suitable for dissolving both the polar pyridine ring and the less polar chloromethyl group. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for a wide range of organic compounds with mixed polarity. | |

| Isopropanol | Soluble | Isopropanol's lower polarity compared to methanol and ethanol might slightly reduce solubility, but it is still expected to be a good solvent. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Acetonitrile | Soluble | Acetonitrile is a common solvent in organic synthesis and is expected to readily dissolve this compound. | |

| Dichloromethane (DCM) | Very Soluble | DCM is an excellent solvent for many organic compounds, including those with some polarity. Its use in the synthesis of related compounds suggests high solubility.[9] | |

| Chloroform | Very Soluble | Similar to DCM, chloroform is a good solvent for a broad range of organic molecules. | |

| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a suitable solvent for compounds of intermediate polarity. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene will facilitate the dissolution of the pyridine ring system. Its use in the synthesis of similar compounds supports this prediction.[10] |

| Hexane | Sparingly Soluble | As a nonpolar solvent, hexane may have limited capacity to dissolve the more polar aspects of the molecule, though some solubility is expected due to the chloromethyl group. The use of hexane for precipitation and washing of related compounds suggests low solubility.[11] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method is recommended. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed sample vials

-

Oven or vacuum oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe. Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed sample vial.

-

Solvent Evaporation: Place the sample vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Continue drying until a constant weight is achieved.

-

Calculation:

-

Record the final weight of the vial containing the dried solute.

-

Subtract the initial weight of the empty vial to determine the mass of the dissolved solute.

-

Calculate the solubility in g/L by dividing the mass of the solute by the volume of the aliquot taken.

-

Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of a Key Reaction

This compound is a valuable electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its utility in drug development.

The following diagram illustrates a general experimental workflow for a nucleophilic substitution reaction involving this compound.

This diagram outlines the key steps from reaction setup to product purification, providing a logical flow for researchers planning to use this versatile intermediate in their synthetic endeavors.

References

- 1. Pyridine [chemeurope.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 8. quora.com [quora.com]

- 9. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a reactive chloromethyl group and an electron-donating methoxy group on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key literature references for this compound, focusing on its synthesis, characterization, and potential applications in the discovery of novel therapeutic agents. The strategic placement of the functional groups allows for selective chemical transformations, enabling its incorporation into a variety of drug scaffolds.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | |

| Molecular Weight | 157.60 g/mol | |

| CAS Number | 355013-79-5 | |

| Appearance | Not specified in literature; likely a solid or oil | |

| Purity | >95% (as commercially available) |

Synthesis of this compound

A potential synthetic pathway is the radical chlorination of 2-methoxy-4-methylpyridine. This can be conceptualized in the following workflow:

Caption: Proposed workflow for the synthesis of this compound.

Analogous Experimental Protocol: Chlorination of a Substituted Pyridine

The following protocol is adapted from the synthesis of a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, and can be considered as a starting point for the development of a specific procedure for this compound.[5][6]

Materials:

-

2-Methoxy-4-methylpyridine (starting material)

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) (chlorinating agent)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or benzene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 2-methoxy-4-methylpyridine in an anhydrous solvent, add the chlorinating agent (NCS or SO₂Cl₂) and a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If sulfuryl chloride is used, carefully quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Note: This is a generalized procedure and would require optimization for the specific substrate.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the methoxy group protons (-OCH₃) around 3.9-4.1 ppm.

-

A singlet for the chloromethyl group protons (-CH₂Cl) around 4.5-4.7 ppm.

-

Three signals in the aromatic region for the pyridine ring protons. The proton at position 5 would likely appear as a doublet, the proton at position 3 as a singlet or a small doublet, and the proton at position 6 as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show seven distinct signals:

-

A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.

-

A signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm.

-

Five signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the methoxy group (C2) appearing at a downfield shift (around 160-165 ppm).[9][10]

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z 157 and an isotope peak at m/z 159 due to the presence of the chlorine-37 isotope.[11][12] A prominent fragment would likely be the loss of a chlorine atom, resulting in a peak at m/z 122. Another possible fragmentation pathway is the loss of the chloromethyl radical, leading to a peak at m/z 108.[11][12]

Caption: Plausible mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the methyl and methylene groups just below 3000 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

C-O stretching of the methoxy group around 1250 cm⁻¹.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for benzene rings and their capacity to engage in hydrogen bonding and other key interactions with biological targets.[4] The chloro and methoxy groups, in particular, play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3]

The chloromethyl group in this compound serves as a versatile synthetic handle for introducing the pyridine scaffold into larger molecules through nucleophilic substitution reactions. This allows for the construction of a diverse library of compounds for screening in drug discovery programs.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in numerous biologically active compounds. For instance, related chloromethylpyridine derivatives are key intermediates in the synthesis of proton pump inhibitors like omeprazole.[5][6][14]

The general workflow for utilizing this compound in the synthesis of a potential drug candidate can be illustrated as follows:

Caption: General workflow for the use of this compound in API synthesis.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for pharmaceutical research and development. Its synthesis can be approached through established chlorination methodologies, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of the reactive chloromethyl group and the modulating methoxy group makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis and utility of this compound is warranted to fully exploit its potential in the discovery of new medicines.

References

- 1. drughunter.com [drughunter.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 5. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 7. Pyridine, 4-methyl- [webbook.nist.gov]

- 8. Pyridine, 2-methoxy- [webbook.nist.gov]

- 9. Previous spectra [qorganica.es]

- 10. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-methoxypyridine is a crucial heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and the development of robust analytical methods. This guide provides a comprehensive overview of the known physicochemical data, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and stability.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][3][4] |

| Monoisotopic Mass | 157.02943 Da | [2] |

| CAS Number | 355013-79-5 | [1][3] |

| Appearance | Not specified in provided results | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane.[5] Specific solubility data is not readily available. It is advisable to store it at 2-8°C under an inert atmosphere.[6] | |

| pKa | Data not available. For the parent compound, 4-methoxypyridine, the pKa is 6.58 at 25°C.[7] | |

| InChI | InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3 | [1][2] |

| InChIKey | SDOUAZHZDPGZHP-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=NC=CC(=C1)CCl | [2] |

Synthesis and Purification

The synthesis of chloromethylpyridine derivatives often involves the chlorination of the corresponding hydroxymethyl or methyl-N-oxide precursors. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general approach can be inferred from the synthesis of similar compounds.

General Synthetic Approach

A common method for the synthesis of chloromethylpyridines involves the reaction of the corresponding pyridine-N-oxide with a chlorinating agent. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine utilizes a POCl₃/CH₂Cl₂/Et₃N system.[8] Another approach involves the direct chlorination of a hydroxymethylpyridine with a reagent like thionyl chloride in a suitable solvent such as dichloromethane.[5]

A plausible synthetic route for this compound could start from 2-methoxy-4-methylpyridine. This starting material would first be oxidized to the corresponding N-oxide, followed by rearrangement and chlorination using a reagent like phosphorus oxychloride or thionyl chloride.

Purification

Purification of the crude product would typically involve standard laboratory techniques such as:

-

Extraction: To remove water-soluble byproducts and unreacted starting materials.

-

Chromatography: Column chromatography on silica gel is a common method for purifying pyridine derivatives. The choice of eluent would depend on the polarity of the product and impurities.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Analytical Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, would be used with a silica gel plate.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A reversed-phase C18 column is often used for pyridine derivatives. The mobile phase would typically consist of a mixture of acetonitrile and water or a buffer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For trace analysis and confirmation of molecular weight, LC-MS/MS is a powerful technique. A sensitive LC-MS/MS method has been developed for a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, using a Hypersil BDS C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (79:21, v/v).[9][10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the methoxy group, the chloromethyl group, and the aromatic protons on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C stretch of the ether and the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can offer information about its fragmentation pattern, further confirming its identity.

Reactivity and Stability

Reactivity

The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution. It can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds. The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ring nitrogen and the chloro- and methoxy- substituents will influence the regioselectivity of such reactions.

Stability and Storage

Like many chloromethylated aromatic compounds, this compound may be sensitive to moisture and elevated temperatures. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C) to prevent degradation.[6] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. This guide has summarized the key data and provided an overview of the experimental considerations for its synthesis, purification, and analysis. A thorough understanding of these characteristics is essential for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents. Further research to determine its precise melting and boiling points, as well as detailed solubility profiles, would be beneficial to the scientific community.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 4. This compound | 355013-79-5 [sigmaaldrich.com]

- 5. 2-METHOXY-3-CHLOROMETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 193001-96-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 8. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Historical Overview of 4-(Chloromethyl)-2-methoxypyridine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methoxypyridine is a pivotal heterocyclic building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate in the manufacture of proton pump inhibitors (PPIs) such as omeprazole and pantoprazole. The development of efficient and scalable synthetic routes to this compound has been a subject of considerable research and industrial interest. This technical guide provides a historical overview of the evolution of this compound synthesis, detailing the key methodologies, experimental protocols, and quantitative data.

Historical Development of Synthetic Routes

The synthesis of this compound is intrinsically linked to the development of anti-ulcer drugs. The earliest widely adopted methods emerged in the context of synthesizing the pyridine moiety of omeprazole and pantoprazole. Two primary historical pathways have been established: one commencing from the readily available starting material maltol, and a second involving the direct or indirect chlorination of a pre-functionalized pyridine ring.

The Maltol-Derived Pathway

One of the earliest and most commercially significant routes to intermediates for this compound originates from maltol (3-hydroxy-2-methyl-4-pyrone). This multi-step synthesis involves the transformation of the pyrone ring into the desired pyridine scaffold.

The general sequence of this pathway is as follows:

-

Methylation of maltol to afford 3-methoxy-2-methyl-4-pyranone.

-

Ammonolysis of the pyranone to form 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination of the pyridone to yield 4-chloro-3-methoxy-2-methylpyridine.

-

Oxidation to the corresponding N-oxide.

-

Rearrangement and Chlorination to furnish the final this compound derivative.

This pathway is illustrated in the following diagram:

This procedure is a representative example of the chlorination step in the maltol-derived pathway.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (optional, can act as a catalyst)

-

Ice

-

Sodium hydroxide (NaOH) or other base for neutralization

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add an excess of phosphorus oxychloride.

-

Slowly add 3-methoxy-2-methyl-4(1H)-pyridone to the phosphorus oxychloride with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4-chloro-3-methoxy-2-methylpyridine.

Pathway via Chlorination of 2-Methoxy-4-methylpyridine and its N-oxide

A more direct approach involves the side-chain chlorination of 2-methoxy-4-methylpyridine. This method often proceeds via the corresponding N-oxide to facilitate the chlorination of the methyl group at the 4-position.

The key steps in this pathway are:

-

N-Oxidation of 2-methoxy-4-methylpyridine to 2-methoxy-4-methylpyridine-N-oxide.

-

Rearrangement and Chlorination of the N-oxide to introduce the chloromethyl group.

A schematic of this workflow is presented below:

This protocol for a structurally similar compound illustrates the principle of chlorination of a hydroxymethylpyridine precursor, which is often formed in situ from the rearrangement of the N-oxide.[1]

Materials:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Dichloromethane (CH₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

-

Acetone

Procedure:

-

Dissolve 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 480 ml of dichloromethane in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 225 ml of sulfuryl chloride dropwise to the reaction mixture with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add acetone to the residue and stir until a paste is formed.

-

Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of this compound and its precursors, as reported in various patents and publications.

Table 1: Ammonolysis of 3-Methoxy-2-methyl-4-pyranone

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methoxy-2-methyl-4-pyranone | Concentrated Ammonia | Water | 40 | 3 | ~76 | [2] |

| 3-Methoxy-2-methyl-4-pyranone | Concentrated Ammonia | Water | 45 | 6 | ~84 | [2] |

Table 2: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methoxy-2-methyl-4(1H)-pyridone | POCl₃ | Neat | Reflux (105-110) | 8-12 | >75 (overall) | |

| 3-Methoxy-2-methyl-4-pyranone | POCl₃ | Neat | 70-80 | 8 | 95.3 | [3] |

| 3-Methoxy-2-methyl-4-pyranone | POCl₃ | Neat | 70-80 | 10 | 103.2 (crude) | [3] |

Table 3: N-Oxidation of 4-Chloro-3-methoxy-2-methylpyridine

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-3-methoxy-2-picoline | 35% H₂O₂ | Phosphotungstic acid | Water | 83 | 5 | Not specified | [4] |

| 4-Chloro-3-methoxy-2-methylpyridine | 35% H₂O₂ | Phosphotungstic acid | Water | 85 | 5 | Not specified | [4] |

| 4-Chloro-3-methoxy-2-picoline | 35% H₂O₂ | Phosphotungstic acid | Water | 88 | 5 | 93.05 | [5] |

Logical Relationships in Synthesis Strategy

The choice of synthetic route is often dictated by the availability of starting materials, cost, scalability, and environmental considerations. The logical flow for selecting a synthetic pathway can be visualized as follows:

Conclusion

The synthesis of this compound has evolved significantly, driven by the demand for proton pump inhibitors. The early routes, often starting from maltol, provided a reliable, albeit lengthy, pathway. Subsequent developments have focused on more direct chlorination methods, often utilizing N-oxide chemistry to achieve the desired regioselectivity. The choice between these historical routes in a modern context depends on a variety of factors, including the cost and availability of starting materials, desired scale of production, and environmental and safety considerations. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methoxypyridine hydrochloride is a valuable and versatile reagent in synthetic organic chemistry, primarily utilized for the introduction of a (2-methoxy-pyridin-4-yl)methyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This document provides detailed application notes and standardized protocols for performing N-alkylation reactions using this reagent, focusing on reaction conditions, substrate scope, and potential challenges such as regioselectivity.

Application Notes

Reaction Mechanism and Principle

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., an amine, amide, or a nitrogen-containing heterocycle) acts as the nucleophile, attacking the electrophilic methylene carbon of the chloromethyl group and displacing the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the nitrogen nucleophile, thereby increasing its nucleophilicity and driving the reaction forward.

// Logical flow Nuc -> Base [label="Deprotonation"]; Base -> SN2 [label="Activates\nNucleophile"]; AlkylHalide -> SN2; SN2 -> TransitionState [label="Forms"]; TransitionState -> Product [label="Resolves to"]; TransitionState -> Salt [label="Byproduct"];

// Style Edges edge [color="#5F6368"]; }

Caption: SN2 mechanism for N-alkylation.

Key Experimental Considerations

-

Substrate Scope : This reagent is effective for the N-alkylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, amides, sulfonamides, and various N-heterocycles such as imidazoles, pyrazoles, and triazoles.

-

Choice of Base : The selection of a suitable base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used for their moderate reactivity and ease of removal.[1] For less reactive nucleophiles or to improve reaction rates, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be employed.[2] The base should be strong enough to deprotonate the N-H bond but not so strong as to cause unwanted side reactions.

-

Solvent Selection : Aprotic polar solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile. Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices.[1][2]

-

Temperature Control : Most N-alkylation reactions with this reagent can be performed at room temperature.[1] However, for sterically hindered substrates or less reactive nucleophiles, moderate heating (40-80 °C) may be necessary to achieve a reasonable reaction rate.

-

Regioselectivity : For substrates with multiple potential nucleophilic nitrogen atoms, such as imidazoles or purine analogs, the formation of regioisomers is a common challenge.[3][4] The reaction may yield a mixture of products, with the alkylation occurring at different nitrogen atoms. The ratio of these isomers can be influenced by the solvent, base, and reaction temperature. Characterization techniques like 2D-NOESY NMR are often required to unambiguously assign the structure of the resulting isomers.[1]

-

Competition with O-alkylation : For substrates containing both N-H and O-H groups (e.g., 2-pyridones), competition between N- and O-alkylation can occur.[5] The selectivity is highly dependent on the reaction conditions. Harder bases and polar aprotic solvents tend to favor N-alkylation.

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is suitable for the N-alkylation of a wide range of heterocyclic amines and is based on commonly cited methodologies.[1]

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

This compound hydrochloride (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

-

Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

-

Add this compound hydrochloride (1.1 - 1.2 eq) portion-wise to the stirred suspension.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Alternatively, purification can sometimes be achieved by recrystallization or washing the crude solid with a suitable solvent mixture, such as acetone/petroleum ether.[6]

// Define nodes with specific colors prep [label="1. Preparation\n- Add Substrate, K2CO3, DMF\n- Stir 30 min", fillcolor="#4285F4"]; reaction [label="2. Reaction\n- Add 4-(ClMe)-2-MeO-Py\n- Stir at RT overnight", fillcolor="#EA4335"]; workup [label="3. Work-up\n- Quench with Water\n- Extract with EtOAc\n- Wash & Dry", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="4. Purification\n- Concentrate crude product\n- Column Chromatography or\n Recrystallization", fillcolor="#34A853"];

// Define the workflow sequence prep -> reaction [label="Initiate\nReaction"]; reaction -> workup [label="After\nCompletion"]; workup -> purify [label="Isolate\nCrude"]; }

Caption: General workflow for N-alkylation.

Protocol 2: N-Alkylation using a Stronger Base (NaH)

This protocol is recommended for less nucleophilic substrates, such as amides or certain electron-deficient heterocycles.

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound hydrochloride (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of this compound hydrochloride (1.1 eq) in a minimum amount of anhydrous THF/DMF dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various nitrogen nucleophiles with this compound. Yields are representative and will vary based on the specific substrate.

| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Key Considerations |

| Imidazole | K₂CO₃ | DMF | 25 | 12-18 | 70-95 | Potential for regioisomer formation (N1 vs. N3 alkylation).[1] |

| Secondary Amine | K₂CO₃ | MeCN | 25 - 50 | 6-12 | 85-98 | Generally high yielding and clean reactions. |

| Aniline | Cs₂CO₃ | DMF | 50 | 12-24 | 60-85 | May require gentle heating for electron-deficient anilines. |

| Amide/Lactam | NaH | THF/DMF | 0 to 25 | 4-12 | 50-80 | Stronger base required; potential for O-alkylation as a side product. |

| Sulfonamide | t-BuOK | THF | 25 | 8-16 | 75-90 | Strong base ensures complete deprotonation. |

| 2-Pyridone | K₂CO₃ | DMF | 60 | 18 | Variable | High potential for competing O-alkylation.[5] |

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(Chloromethyl)-2-methoxypyridine as an Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-(chloromethyl)-2-methoxypyridine and structurally similar compounds as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly documented synthesis routes for commercial drugs starting specifically from this compound are not prevalent, the reactivity of its chloromethyl group makes it a valuable building block. The application of closely related isomers in the synthesis of blockbuster drugs like proton pump inhibitors and targeted cancer therapies highlights the importance of this class of intermediates.

This document will focus on the synthesis of Sonidegib, a Hedgehog signaling pathway inhibitor, as a representative example of the application of functionalized chloromethylpyridines in modern drug discovery.

Introduction to Chloromethyl-Methoxypyridine Intermediates

Chloromethyl-methoxypyridine derivatives are versatile reagents in organic synthesis, primarily utilized for the introduction of a methoxypyridine moiety into a target molecule. The reactive chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is crucial in the construction of the complex molecular architectures of many modern pharmaceuticals.

A prominent example of the utility of this class of compounds is the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a key intermediate in the production of Omeprazole.[1][2] Similarly, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride serves as an important precursor for Pantoprazole.[3]

Application in the Synthesis of Sonidegib

Sonidegib (Odomzo®) is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of locally advanced basal cell carcinoma.[4][5] The synthesis of Sonidegib involves the coupling of a substituted pyridine fragment with a biphenyl carboxamide portion. While various synthetic routes to Sonidegib have been published, many employ a chloropyridine derivative that undergoes nucleophilic substitution. A representative synthesis illustrates how a chloromethylpyridine-like precursor can be utilized.

Representative Synthetic Step

A crucial step in the synthesis of Sonidegib and related compounds involves the reaction of a chloropyridine derivative with a nucleophile to form a key intermediate. The following protocol is a representative example of such a transformation.

Reaction Scheme:

Table 1: Quantitative Data for a Representative Nucleophilic Aromatic Substitution in Sonidegib Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | 2-chloro-5-nitropyridine | [1] |

| Starting Material 2 | cis-2,6-dimethylmorpholine | [1] |

| Product | 4-(5-nitropyridin-2-yl)-cis-2,6-dimethylmorpholine | [1] |

| Solvent | Not specified in snippet | |

| Base | Potassium carbonate | [6] |

| Yield | Not specified in snippet |

Experimental Protocols

The following is a generalized protocol for the nucleophilic aromatic substitution reaction, a key step in the synthesis of many pyridine-containing drugs, including the pathway to Sonidegib.

Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize a pyridine-amine conjugate as a key intermediate for a multi-step drug synthesis.

Materials:

-

Substituted chloropyridine (e.g., 2-chloro-5-nitropyridine)

-

Amine nucleophile (e.g., cis-2,6-dimethylmorpholine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted chloropyridine (1.0 equivalent) and the anhydrous polar aprotic solvent.

-

Add the amine nucleophile (1.1 to 1.5 equivalents) to the solution.

-

Add anhydrous potassium carbonate (2.0 to 3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyridine-amine conjugate.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

Sonidegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers, including basal cell carcinoma.[1][5] The key target of Sonidegib within this pathway is the Smoothened (SMO) receptor, a transmembrane protein.[4][5]

In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors, which promote cell proliferation and survival.[5] Sonidegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade, even in the presence of activating mutations.[4][5]

Diagrams

Caption: Hedgehog Signaling Pathway and Inhibition by Sonidegib.

Caption: General Experimental Workflow for Intermediate Synthesis.

Conclusion

This compound and its isomers are valuable intermediates in pharmaceutical synthesis. Their utility is demonstrated in the construction of complex molecules such as the anti-cancer agent Sonidegib. The protocols and pathways described herein provide a framework for researchers in drug discovery and development to utilize this important class of building blocks. Further research into novel applications of these intermediates is likely to yield new therapeutic agents.

References

- 1. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. US5962458A - Substituted quinazolines - Google Patents [patents.google.com]

- 4. WO2015092720A1 - Metabolites of sonidegib (lde225) - Google Patents [patents.google.com]

- 5. Pyridazinyl derivatives as smo inhibitors - Patent US-8481542-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EA022494B1 - Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]

Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of omeprazole, a widely used proton pump inhibitor. The following application notes and protocols focus on a common synthetic route utilizing 4-(chloromethyl)-2-methoxypyridine derivatives.

Introduction

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process that has been refined over the years to improve yield, purity, and industrial scalability. A prevalent and effective method involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure. This document details the experimental procedures for the key steps in this synthesis, providing quantitative data and visual workflows to aid in laboratory replication.

Overall Synthesis Workflow

The synthesis of omeprazole from its key precursors can be visualized as a two-step process. First, a nucleophilic substitution reaction is carried out between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form the thioether intermediate, often referred to as pyrmetazole. This intermediate is then selectively oxidized to the sulfoxide, yielding omeprazole.

Caption: Overall workflow for the synthesis of omeprazole.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

This procedure details the coupling reaction to form the thioether intermediate.[1]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-